molecular formula C8H15N B1331481 9-Azabicyclo[3.3.1]nonane CAS No. 280-97-7

9-Azabicyclo[3.3.1]nonane

Cat. No.: B1331481
CAS No.: 280-97-7
M. Wt: 125.21 g/mol
InChI Key: ATPGYYPVVKZFGR-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its stability and unique reactivity, making it a valuable scaffold in organic synthesis and various industrial applications. The structure of this compound consists of a bicyclic framework with a nitrogen atom bridging the two rings, which imparts distinct chemical properties.

Biochemical Analysis

Biochemical Properties

9-Azabicyclo[3.3.1]nonane plays a significant role in biochemical reactions, particularly in the oxidation of alcohols . It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it forms a catalytic system with (MeO bpy)Cu I (OTf) (MeO bpy =4,4′-dimethoxy-2,2′-bipyridine), which is useful for the aerobic oxidation of all categories of alcohols .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the oxidation of alcohols This oxidation process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the oxidation of alcohols . It exerts its effects at the molecular level through binding interactions with biomolecules, facilitating enzyme activation, and potentially influencing changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the oxidation of alcohols . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of alcohol oxidation . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-Azabicyclo[3.3.1]nonane involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent . Another approach includes the use of a ruthenium complex catalyst to hydrogenate a 9-azabicyclo[3.3.1]nonan-3-one derivative . These methods highlight the versatility of synthetic routes available for producing this compound.

Industrial Production Methods

Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of ruthenium complexes as catalysts is particularly favored in industrial settings for the production of high-purity this compound .

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGYYPVVKZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301641
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-97-7
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-azabicyclo[3.3.1]nonane?

A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, this compound derivatives are commonly characterized using NMR spectroscopy and X-ray crystallography. [, ] NMR helps determine the conformation of the bicyclic structure and the stereochemistry of substituents. [] X-ray crystallography provides precise structural information, including bond lengths and angles. []

Q3: What is the significance of this compound N-oxyl (ABNO) in organic synthesis?

A3: ABNO and its derivatives, such as keto-ABNO, are potent catalysts for alcohol oxidation reactions. [, , , , , ] They are often used in conjunction with co-oxidants like oxygen, bleach, or hypervalent iodine reagents. [, , ]

Q4: How does the catalytic activity of ABNO compare to other nitroxyl radicals like TEMPO?

A4: ABNO generally exhibits superior catalytic activity compared to TEMPO, especially in the oxidation of sterically hindered secondary alcohols. [, , ] This enhanced activity is attributed to the smaller steric profile of the bicyclic ABNO structure. [] Notably, the electrochemical oxidation potential also plays a significant role, with high-potential TEMPO derivatives like 4-acetamido-TEMPO (ACT) displaying even greater catalytic activity than ABNO for various alcohol oxidations. []

Q5: Are there examples of heterogeneous catalysts incorporating ABNO?

A5: Yes, ABNO has been successfully immobilized onto silica supports, creating heterogeneous catalysts like ABNO@SiO2. [] This immobilization allows for easier catalyst separation and recycling.

Q6: Can ABNO be used to mediate reactions beyond alcohol oxidations?

A6: Yes, ABNO has been employed in a variety of other reactions, including the copper-catalyzed synthesis of pyrroles through the oxidative coupling of diols and primary amines. [] It has also been utilized in the synthesis of cis-2-ene-1,4-diones from substituted furans through aerobic oxidation. []

Q7: How do structural modifications of the this compound scaffold affect its biological activity?

A7: In the context of dopamine transporter (DAT) affinity, substitutions on the this compound ring, particularly at the 2-position, significantly impact binding affinity. [] Derivatives with modifications at this position were found to be considerably less potent than cocaine, suggesting high sensitivity of the DAT binding site to such alterations. []

Q8: How does the presence of an α-methyl group in AZADO derivatives affect their catalytic activity?

A8: The presence of an α-methyl group adjacent to the nitroxyl group in AZADO derivatives influences their reactivity towards sterically hindered alcohols. [] Studies comparing AZADO, 1-Me-AZADO, and 1,3-dimethyl-AZADO highlight the impact of this structural feature on catalytic efficiency. []

Q9: Can this compound derivatives be used as building blocks in the synthesis of natural products?

A9: Yes, the enantiomerically pure N-Boc this compound-2,6-dione (4b) serves as a valuable chiral building block in organic synthesis. [] The synthesis of (±)-euphococcinine, a naturally occurring this compound alkaloid, utilizes a 9-benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one derivative as a key intermediate. []

Q10: What synthetic strategies can be employed to construct the this compound core?

A10: Various methods have been developed for the synthesis of this compound frameworks. These include radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, [] multicomponent cascade reactions of 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs), [] and tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones with a leaving group at the δ-position. []

Q11: Are there applications of this compound derivatives in medicinal chemistry?

A11: Research suggests potential applications of this compound derivatives in medicinal chemistry. For instance, certain 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives exhibit potent antagonistic activity towards the serotonin 5-HT3 receptor. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, ab initio time-dependent density functional theory (TDDFT) calculations have been employed to simulate circular dichroism (CD) spectra of this compound derivatives. [] These simulations aid in determining the absolute configuration of enantiomers. []

Q13: What is the biological significance of this compound alkaloids?

A13: this compound alkaloids, such as (-)-adaline and (+)-euphococcinine, are found in the defensive secretions of Coccinelid beetles. [, ] These alkaloids are thought to play a role in deterring predators. [, ]

Q14: Have there been studies on the biosynthesis of this compound alkaloids?

A14: While the exact biosynthetic pathways are not fully elucidated, research suggests that these alkaloids are derived from simpler precursors like lysine or ornithine. [] Further research is needed to fully understand the enzymatic steps involved.

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